Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is a complex organic compound that features a quinoline core, a thiomorpholine ring, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the carbonyl group, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiomorpholine ring may interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
- Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- Ethyl 4-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
Comparison: Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is unique due to its specific substitution pattern on the quinoline and benzoate moieties. This structural uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds. The presence of the thiomorpholine ring also imparts distinct properties, such as enhanced solubility and potential for specific interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-7-9-17(10-8-16)25-21-18-5-3-4-6-20(18)24-15-19(21)22(27)26-11-13-30-14-12-26/h3-10,15H,2,11-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNENMRTXSNDPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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